Unveiling the Molecular Strategy of 3,5-Dimethoxy-benzamidine hydrochloride: A Technical Guide to its Mechanism of Action
Unveiling the Molecular Strategy of 3,5-Dimethoxy-benzamidine hydrochloride: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the mechanism of action of 3,5-Dimethoxy-benzamidine hydrochloride, a small molecule inhibitor with significant potential in therapeutic research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its inhibitory activity, grounded in its structural features and interactions with key biological targets.
Executive Summary
3,5-Dimethoxy-benzamidine hydrochloride belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases. Its mechanism of action is primarily centered on the reversible inhibition of these enzymes, which play critical roles in a multitude of physiological and pathological processes. The strategic placement of two methoxy groups on the benzamidine scaffold is anticipated to modulate its binding affinity, selectivity, and pharmacokinetic properties, making it a compound of interest for targeted therapeutic development. This guide will dissect the molecular interactions underpinning its function and provide detailed protocols for its characterization.
The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition
The foundational element of 3,5-Dimethoxy-benzamidine hydrochloride is the benzamidine moiety. This structural feature is a potent pharmacophore that mimics the side chains of arginine and lysine, the natural substrates for a large family of enzymes known as trypsin-like serine proteases. These enzymes, which include trypsin, plasmin, thrombin, and urokinase-type plasminogen activator (uPA), are characterized by a catalytic triad (serine, histidine, and aspartate) in their active site and a specificity pocket (the S1 pocket) that accommodates the side chains of their substrates.
The positively charged amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin and uPA).[1] This interaction anchors the inhibitor within the active site, physically obstructing the entry of the natural substrate and thereby competitively inhibiting the enzyme's catalytic activity.[2][3]
The Influence of 3,5-Dimethoxy Substitution
The addition of two methoxy groups at the 3 and 5 positions of the phenyl ring is a deliberate chemical modification intended to enhance the pharmacological profile of the parent benzamidine molecule. These substitutions can influence the molecule's activity in several ways:
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Modulation of Binding Affinity: The methoxy groups can engage in hydrophobic or van der Waals interactions with non-polar residues lining the entrance of the S1 pocket, potentially increasing the overall binding affinity and potency of the inhibitor.[4]
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Enhanced Selectivity: The specific steric and electronic properties conferred by the dimethoxy pattern can favor binding to the unique topology of one serine protease over others, leading to improved selectivity.[1]
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Improved Pharmacokinetics: Methoxy groups can impact the metabolic stability and membrane permeability of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Primary Target: The Urokinase-Type Plasminogen Activator (uPA) System
While benzamidine derivatives can inhibit a range of serine proteases, the urokinase-type plasminogen activator (uPA) system is a particularly compelling target in the context of disease, especially in oncology. uPA is a key enzyme in the regulation of extracellular matrix degradation, cell migration, and tissue remodeling.[1][5] Its overexpression is strongly correlated with tumor invasion, metastasis, and poor prognosis in various cancers.[6][7]
The binding of 3,5-Dimethoxy-benzamidine hydrochloride to uPA is predicted to follow the canonical mechanism for benzamidine inhibitors. The amidinium group will interact with Asp189 in the S1 pocket, while the 3,5-dimethoxyphenyl ring will be positioned to interact with residues in the S2 and S3/S4 subsites, which are smaller in uPA compared to other trypsin-like proteases.[1] This structural feature of uPA's binding pocket can be exploited for the design of selective inhibitors.
Experimental Characterization of Inhibitory Activity
To quantitatively assess the mechanism of action of 3,5-Dimethoxy-benzamidine hydrochloride, a series of well-established biochemical and cellular assays are employed.
In Vitro uPA Enzymatic Inhibition Assay
This assay directly measures the ability of the compound to inhibit the catalytic activity of purified human uPA.
Principle: The assay utilizes a chromogenic or fluorogenic substrate that is specifically cleaved by uPA, releasing a detectable signal (e.g., p-nitroaniline or 7-amino-4-methylcoumarin). The rate of signal generation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease.
Experimental Protocol:
-
Reagent Preparation:
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Prepare a stock solution of 3,5-Dimethoxy-benzamidine hydrochloride in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of purified human uPA in an appropriate assay buffer (e.g., Tris-HCl, pH 8.5).
-
Prepare a working solution of a uPA-specific chromogenic substrate (e.g., S-2444) in the assay buffer.
-
-
Assay Setup (96-well plate format):
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Add a fixed volume of assay buffer to each well.
-
Add serial dilutions of the 3,5-Dimethoxy-benzamidine hydrochloride stock solution to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a fixed amount of the uPA working solution to all wells except the no-enzyme control.
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Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the uPA substrate to all wells.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.[5]
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Table 1: Representative Data from a uPA Inhibition Assay
| [Inhibitor] (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 20 |
| 1 | 52 |
| 10 | 85 |
| 100 | 98 |
Selectivity Profiling
To assess the specificity of 3,5-Dimethoxy-benzamidine hydrochloride, its inhibitory activity is tested against a panel of other serine proteases.
Principle: The same enzymatic assay principle is applied, but with different proteases (e.g., trypsin, plasmin, thrombin, Factor Xa) and their respective specific substrates.
Experimental Protocol:
-
Follow the general procedure for the uPA inhibition assay, substituting uPA with the other serine proteases and using their corresponding specific substrates.
-
Determine the IC₅₀ values for each enzyme.
-
Calculate the selectivity index by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for the primary target (uPA). A higher selectivity index indicates greater specificity for uPA.
Table 2: Representative Selectivity Profile
| Enzyme | IC₅₀ (µM) | Selectivity Index (vs. uPA) |
| uPA | 1.0 | 1 |
| Trypsin | 25 | 25 |
| Plasmin | 50 | 50 |
| Thrombin | >100 | >100 |
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts of the mechanism of action.
Caption: Binding of 3,5-Dimethoxy-benzamidine HCl to the uPA active site.
Caption: Inhibition of the uPA-mediated proteolytic cascade.
Conclusion and Future Directions
3,5-Dimethoxy-benzamidine hydrochloride is a competitive inhibitor of serine proteases, with a likely primary target being the urokinase-type plasminogen activator. Its mechanism of action is rooted in the high-affinity interaction of its benzamidine core with the S1 pocket of these enzymes, while the 3,5-dimethoxy substitutions are poised to enhance its potency and selectivity. The provided experimental framework allows for a robust characterization of its inhibitory profile.
Future research should focus on obtaining high-resolution crystal structures of 3,5-Dimethoxy-benzamidine hydrochloride in complex with its target proteases to definitively elucidate its binding mode. Furthermore, comprehensive in vivo studies are necessary to evaluate its therapeutic efficacy and pharmacokinetic properties in relevant disease models.
References
-
Stürzebecher, J., et al. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-95. Available at: [Link]
-
Sperl, S., et al. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5115-5120. Available at: [Link]
-
Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and Biophysical Research Communications, 457(3), 358–362. Available at: [Link]
-
Han, B., et al. (2005). Identification and development of novel inhibitors of urokinase type plasminogen activator (uPA). Cancer Research, 65(9 Supplement), 2005. Available at: [Link]
-
Ulisse, S., et al. (2009). The urokinase plasminogen activator system: a target for anti-cancer therapy. Current Cancer Drug Targets, 9(1), 32-71. Available at: [Link]
-
Wikipedia. (2023). Benzamidine. Available at: [Link]
-
Wikipedia. (2023). Urokinase. Available at: [Link]
-
Gong, L., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(4), e1800306. Available at: [Link]
-
Patarroyo-Vargas, A. M., et al. (2020). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 92(suppl 1), e20180477. Available at: [Link]
-
Tidwell, R. R., et al. (1990). Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia. Journal of Medicinal Chemistry, 33(4), 1252-1257. Available at: [Link]
-
Geratz, J. D., & Tidwell, R. R. (1975). The inhibition of urokinase by aromatic diamidines. Thrombosis et Diathesis Haemorrhagica, 33(3), 431-441. Available at: [Link]
-
Chem-Impex. (n.d.). 3,4-Dimethoxy-benzamidine·HCl. Available at: [Link]
-
Billström, A., et al. (1998). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. International Journal of Cancer, 77(5), 749-754. Available at: [Link]
-
Stürzebecher, J., et al. (1983). Inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie, 38(5), 323-325. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of orally bioavailable, non-amidine inhibitors of Urokinase Plasminogen Activator (uPA) | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
